p-[[p-(Phenylazo)phenyl]azo]phenol

Catalog No.
S773059
CAS No.
6250-23-3
M.F
C18H14N4O
M. Wt
302.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-[[p-(Phenylazo)phenyl]azo]phenol

CAS Number

6250-23-3

Product Name

p-[[p-(Phenylazo)phenyl]azo]phenol

IUPAC Name

4-[(4-phenyldiazenylphenyl)diazenyl]phenol

Molecular Formula

C18H14N4O

Molecular Weight

302.3 g/mol

InChI

InChI=1S/C18H14N4O/c23-18-12-10-17(11-13-18)22-21-16-8-6-15(7-9-16)20-19-14-4-2-1-3-5-14/h1-13,23H

InChI Key

RTZYVAQWQXPIAC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)O

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)O

Dye Analysis

p-[[p-(Phenylazo)phenyl]azo]phenol, also known as Disperse Yellow 23, finds application in scientific research for the analysis of azo compounds. Azo compounds are a class of organic molecules containing a characteristic -N=N- (azo) linkage. They are widely used in various industries, including dyes, pigments, and pharmaceuticals.

A research article published in the journal "Dyes and Pigments" describes a method for analyzing azo compounds in samples using liquid chromatography-mass spectrometry (LC-MS) []. p-[[p-(Phenylazo)phenyl]azo]phenol is employed as a reference standard in this method due to its well-defined properties and commercially availability.

p-[[p-(Phenylazo)phenyl]azo]phenol, also known as Disperse Yellow 23, is an organic compound characterized by its azo structure, which consists of two phenyl rings linked by azo (-N=N-) groups. Its molecular formula is C₁₈H₁₄N₄O, and it has a CAS number of 6250-23-3. This compound exhibits a vibrant yellow color and is primarily utilized in dye chemistry, particularly in the textile industry, due to its excellent dyeing properties and stability under various conditions .

The chemical behavior of p-[[p-(Phenylazo)phenyl]azo]phenol is largely dictated by its azo functional groups. Key reactions include:

  • Azo Coupling Reactions: This compound can undergo coupling reactions with diazonium salts, forming additional azo compounds. For example, when treated with benzenediazonium chloride in the presence of a phenoxide ion, it produces a yellow-orange azo dye .
  • Substitution Reactions: The diazonium ion can replace the -N₂⁺ group with other substituents, such as hydroxyl or halogen groups, depending on the reaction conditions .

These reactions are crucial for synthesizing various derivatives and enhancing the compound's application potential.

The synthesis of p-[[p-(Phenylazo)phenyl]azo]phenol typically involves:

  • Diazotization: The first step involves the diazotization of an appropriate aniline derivative to form a diazonium salt.
  • Coupling: The diazonium salt is then reacted with phenol or its derivatives under controlled conditions to yield the azo compound. This process often requires cooling and careful pH control to ensure high yields and purity .

This method highlights the importance of precise reaction conditions to achieve desired outcomes in azo dye synthesis.

p-[[p-(Phenylazo)phenyl]azo]phenol finds applications in various fields:

  • Textile Industry: It is predominantly used as a dye for synthetic fibers due to its vibrant color and good fastness properties .
  • Photographic Processes: The compound plays a role in photographic chemistry, where its light-sensitive properties are exploited for imaging applications .
  • Biological Research: It serves as a model compound for studying azo dyes' behavior and interactions in biological systems .

Interaction studies involving p-[[p-(Phenylazo)phenyl]azo]phenol primarily focus on its potential allergenic effects and interactions with biological tissues. Experimental data suggest that exposure to this azo dye can lead to sensitization in certain populations, highlighting the need for safety assessments in products containing this compound . Furthermore, research into its interactions with other chemical agents can provide insights into its reactivity and potential applications.

Several compounds exhibit structural similarities to p-[[p-(Phenylazo)phenyl]azo]phenol. Here are some notable examples:

Compound NameStructureUnique Features
Disperse Blue 106Azo dye with a different chromophoreKnown for high water solubility and strong colorfastness
Disperse Orange 1Azo dye with nitrophenyl groupsExhibits strong affinity for polyester fibers
Acid Yellow 23Azo dye with sulfonic acid groupsSoluble in water; used in food and textile applications
C.I. Direct Yellow 11Azo dye with direct application propertiesUsed for dyeing cellulose fibers

The uniqueness of p-[[p-(Phenylazo)phenyl]azo]phenol lies in its specific azo linkage configuration and resultant color properties, which differentiate it from other similar compounds. Its application versatility across textiles and photography further emphasizes its significance within the azo dye category.

XLogP3

5.5

GHS Hazard Statements

H351: Suspected of causing cancer [Warning Carcinogenicity]

Pictograms

Health Hazard

Health Hazard

Other CAS

6250-23-3

General Manufacturing Information

Phenol, 4-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-: ACTIVE

Dates

Last modified: 08-15-2023

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